![molecular formula C14H10F4O2 B1459698 1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene CAS No. 1437794-77-8](/img/structure/B1459698.png)
1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene
Overview
Description
“1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 1437794-77-8. It has a molecular weight of 286.23 . The IUPAC name for this compound is 1-(benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10F4O2/c15-13-11(19-9-10-5-2-1-3-6-10)7-4-8-12(13)20-14(16,17)18/h1-8H,9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 286.23 . Other specific properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Supramolecular Chemistry Applications
"Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry" discusses the significance of benzene derivatives in supramolecular chemistry, highlighting their role in self-assembly and nanotechnology applications. The paper reviews the synthesis and applications of benzene tricarboxamides (BTAs) in creating one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding, showcasing their potential in polymer processing and biomedical fields (Cantekin, de Greef, & Palmans, 2012).
Green Chemistry
"Fluoroalkylation reactions in aqueous media: a review" explores the development of environmentally benign methods for incorporating fluorinated groups into target molecules, emphasizing the role of water as a green solvent. This paper discusses the significance of fluoroalkylation, including trifluoromethylation and perfluoroalkylation, under green chemistry principles, highlighting the use of catalytic systems and water in synthesizing fluorine-containing pharmaceuticals and agrochemicals (Song et al., 2018).
Materials Science
"Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer" provides an extensive overview of the synthesis, properties, and applications of polytetrafluoroethylene (PTFE), emphasizing its role in the fluoropolymer market. The review covers various methods of synthesis, detailing the relationship between synthesis conditions and the physicochemical properties of PTFE. It highlights PTFE's applications in electrical insulation, lubrication, and coatings, underlining the importance of fluorinated polymers in advanced materials science (Puts, Crouse, & Améduri, 2019).
properties
IUPAC Name |
2-fluoro-1-phenylmethoxy-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c15-13-11(19-9-10-5-2-1-3-6-10)7-4-8-12(13)20-14(16,17)18/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWRMVDRLLNETP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-fluoro-3-(trifluoromethoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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